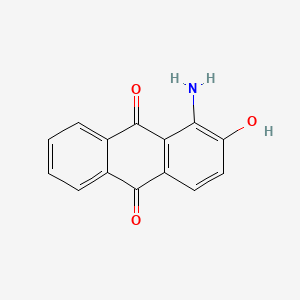

1-Amino-2-hydroxyanthra-9,10-quinone

Description

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

1-amino-2-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |

InChI Key |

PZHGBWKPRMYCEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .

Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino (-NH₂) and hydroxy (-OH) groups act as activating, ortho/para-directing substituents, enabling electrophilic substitution at specific positions on the anthracene core. These groups enhance the electron density of the aromatic ring, making it susceptible to electrophilic attack.

| Reaction Type | Mechanism | Key Features | References |

|---|---|---|---|

| Nucleophilic aromatic substitution | Activation of quinone carbonyls or aromatic rings by electron-donating groups | Potential for substitution at positions adjacent to -NH₂ or -OH |

Redox Reactions

The quinone moieties (C=O groups) participate in redox processes, generating reactive intermediates (e.g., semiquinones) or interacting with oxidizing/reducing agents:

Oxidation/Reduction of the Quinone Core

-

Conditions : Light activation, presence of oxidants like H₂O₂.

-

Product : Formation of oxidized species (e.g., Ru(III) or Ru(V) complexes when coordinated to metals).

-

Biological Relevance : Potential role in mitochondrial redox processes, disrupting energy metabolism in cancer cells.

Coordination with Transition Metals

The compound can act as a ligand in metal complexes, altering its redox and spectroscopic properties:

Metal Complex Formation

-

Example : Ruthenium complexes (e.g., [Ru(bipy)₂(quinone)]Cl) show stability under dark conditions but undergo ligand dissociation under light.

-

Implications : Tunable electrochemical properties for applications in photodynamic therapy or sensing.

| Complex | Metal | Ligand Behavior | Effect on Properties | References |

|---|---|---|---|---|

| [Ru(bipy)₂(quinone)]Cl | Ru(II) | Quinone acts as a bidentate ligand | Ligand loss under light, generating Ru(III/V) species |

Biological Interactions

While not strictly chemical reactions, the compound’s reactivity extends to biological systems:

DNA Binding and Apoptosis Induction

-

Mechanism : Potential intercalation into DNA or interaction with cellular redox pathways.

-

Outcome : Apoptosis in cancer cells (e.g., MCF-7) via mitochondrial disruption.

| Application | Mechanism | Effect | References |

|---|---|---|---|

| Anticancer activity | Induced apoptosis | IC₅₀ ~95 µg/mL in MCF-7 cells |

Scientific Research Applications

Chemical Properties and Structure

1-Amino-2-hydroxyanthra-9,10-quinone has the molecular formula and is characterized by its anthraquinone backbone with amino and hydroxy substituents. Its structure enhances its reactivity and potential for various applications.

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that anthraquinones exhibit significant anticancer properties. Specifically, 1-amino-2-hydroxyanthra-9,10-quinone has shown promise in inhibiting tumor cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that 1-amino-2-hydroxyanthra-9,10-quinone displays activity against various bacterial strains, suggesting potential as a natural antimicrobial agent .

Dye and Pigment Applications

Textile Industry

1-Amino-2-hydroxyanthra-9,10-quinone is utilized as a dye in the textile industry due to its vivid coloration and stability. It is particularly effective in dyeing synthetic fibers, providing deep hues that are resistant to fading .

Environmental Applications

The compound's ability to form complexes with heavy metals has led to its application in environmental remediation. Studies have shown that it can effectively chelate metals such as lead and cadmium from contaminated water sources, thereby reducing toxicity .

Case Studies

Toxicological Studies

While 1-amino-2-hydroxyanthra-9,10-quinone shows significant potential in various applications, it is essential to consider its toxicological profile. Studies indicate that while it possesses beneficial properties, high concentrations may lead to adverse effects in biological systems. Toxicological assessments have shown that exposure can result in organ-specific toxicities; thus, careful handling and usage guidelines are recommended .

Mechanism of Action

The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Positional Isomers: 1-Amino-4-hydroxyanthra-9,10-quinone

- Structural Differences : The hydroxyl group is at position 4 instead of position 2.

- Biological Activity: 1-Amino-4-hydroxyanthra-9,10-quinone exhibits notable anticancer activity, with studies highlighting its interaction with anthracycline-class chemotherapeutics like doxorubicin .

- Synthetic Accessibility: Bromination of 1-aminoanthraquinone derivatives in deep eutectic solvents (e.g., choline chloride:urea) is a green chemistry approach for halogenated analogs, suggesting similar pathways might apply to 1-amino-2-hydroxyanthra-9,10-quinone .

Simpler Derivatives: 1-Hydroxyanthra-9,10-quinone

- Structural Differences: Lacks the amino group at position 1.

- Biofilm Inhibition : Demonstrates anti-hemolytic activity against Staphylococcus aureus, with the hydroxyl group at C-1 critical for binding and disrupting bacterial membranes .

- Molecular Geometry : Deprotonated forms exhibit a bowed conformation (fold angle ~8.6°), influencing metal-ligand interactions in coordination chemistry .

Methyl-Substituted Analog: 1-Hydroxy-2-methylanthra-9,10-quinone

- Structural Differences: A methyl (-CH₃) group replaces the amino group at position 1.

Multi-Substituted Derivatives: 1-Amino-2,4-dihydroxyanthra-9,10-quinone

- Structural Differences : Additional hydroxyl group at position 4.

- Molecular Weight: Higher molecular weight (C₁₄H₉NO₄; MW 253.23) compared to 1-amino-2-hydroxyanthra-9,10-quinone (C₁₄H₉NO₃; MW 239.23), which may influence pharmacokinetics .

Functional Comparison with Non-Anthraquinone Quinones

Phenanthrene-9,10-quinone

- Core Structure: Phenanthrene-based quinone vs. anthracene-based.

- Metabolism: Rapidly reduced to catechol derivatives in HepG2 cells via NQO1/AKR pathways, with phase II conjugation enhancing detoxification . This contrasts with anthraquinones, where amino/hydroxy substituents may direct redox cycling or DNA intercalation.

4,9-Dihydroxyperylene-3,10-quinone

- Structural Complexity: A dimeric quinone with extended π-conjugation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-2-hydroxyanthra-9,10-quinone, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via halogenation or condensation reactions. For example, bromination in a deep eutectic solvent (DES) composed of choline chloride and urea at 60–80°C enhances yield (85–92%) while reducing environmental impact compared to traditional sulfuric acid-mediated methods. Temperature control (<100°C) and solvent polarity are critical to minimize side reactions like over-bromination or hydroxyl group oxidation .

Q. How is the structural characterization of 1-amino-2-hydroxyanthra-9,10-quinone performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O quinone stretches at 1660–1680 cm⁻¹). Artifacts in spectra (e.g., at 998 cm⁻¹) must be noted during filter changes .

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and amino/hydroxy groups (δ 4.5–6.0 ppm). ¹³C NMR confirms quinone carbonyls (δ 180–190 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.233 for C₁₄H₉NO₃) validate stoichiometry .

Q. What are the primary biological activities of 1-amino-2-hydroxyanthra-9,10-quinone, and how are these mechanisms studied?

- Methodology : In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) evaluate antiproliferative effects via MTT assays. Reactive oxygen species (ROS) generation is measured using fluorescent probes (e.g., DCFH-DA). Mechanistic studies involve Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 1-amino-2-hydroxyanthra-9,10-quinone to DNA topoisomerase II?

- Methodology : Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) are used. Parameters include binding energy (ΔG ≤ -8 kcal/mol) and RMSD (<2 Å) to assess stability. Quantum mechanical calculations (DFT) optimize the compound’s electron distribution for interaction analysis .

Q. What green chemistry approaches improve the sustainability of 1-amino-2-hydroxyanthra-9,10-quinone synthesis?

- Methodology : DES (choline chloride:urea) replaces volatile solvents (e.g., DMF) and acidic catalysts. The solvent is recyclable for ≥5 cycles without activity loss. Process metrics include E-factor reduction (from 15 to 2) and atom economy (>85%) .

Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence the stability of anthraquinone derivatives?

- Methodology : Sublimation enthalpies (ΔHₛᵤb) are measured via calorimetry. For 1-amino-4-N-methylaminoanthra-9,10-quinone, ΔHₛᵤb = 140.6 kJ/mol. Comparative analysis with analogs (e.g., 1,4-diamino-2-methoxyanthraquinone, ΔHₛᵤb = 147.0 kJ/mol) reveals substituent effects on crystal packing .

Q. How can contradictory spectral data for 1-amino-2-hydroxyanthra-9,10-quinone derivatives be resolved?

- Methodology : Multi-technique validation (e.g., HPLC-MS for purity, X-ray crystallography for unambiguous structure determination). Artifact-prone regions in IR (e.g., 998 cm⁻¹) are cross-checked with NMR .

Q. What methodologies assess the carcinogenic potential of 1-amino-2-hydroxyanthra-9,10-quinone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.